

Head-to-Head Comparison: "Compound 28" (PROTAC AR Degradar) and Darolutamide

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Compound of Interest

Compound Name: Androgen receptor antagonist 9

Cat. No.: B2718416

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An Objective Guide for Researchers and Drug Development Professionals

In the landscape of advanced prostate cancer therapeutics, targeting the androgen receptor (AR) signaling pathway remains a cornerstone of treatment. While established AR antagonists like darolutamide have demonstrated significant clinical benefit, novel therapeutic modalities are emerging with distinct mechanisms of action. This guide provides a head-to-head comparison of darolutamide, a potent AR inhibitor, and "compound 28," a highly potent proteolysis targeting chimera (PROTAC) AR degrader. This comparison is based on preclinical data and aims to provide researchers with a clear, data-driven overview of their respective pharmacological profiles.

Introduction to the Compounds

Darolutamide is a second-generation, non-steroidal androgen receptor antagonist. It exhibits a high binding affinity for the AR, competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone. This action prevents the nuclear translocation of the AR and subsequent AR-mediated gene transcription, ultimately leading to decreased prostate cancer cell proliferation.

"Compound 28" represents a newer class of therapeutics known as PROTACs. Specifically, it is a highly potent AR degrader. Unlike traditional inhibitors that merely block the function of a target protein, PRO

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